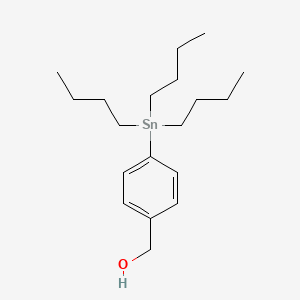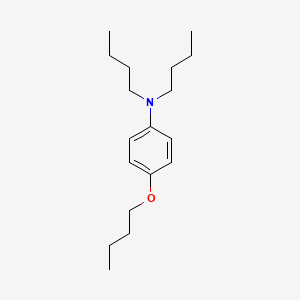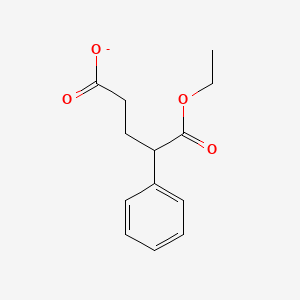
5-Ethoxy-5-oxo-4-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-5-oxo-4-phenylpentanoate is an organic compound with the molecular formula C13H15O4. It is characterized by the presence of an ethoxy group, a ketone group, and a phenyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-5-oxo-4-phenylpentanoate typically involves the esterification of 5-oxo-4-phenylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-5-oxo-4-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-oxo-4-phenylpentanoic acid.
Reduction: 5-hydroxy-5-oxo-4-phenylpentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-5-oxo-4-phenylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Ethoxy-5-oxo-4-phenylpentanoate involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the ketone group.
Phenylacetic acid: Contains a phenyl group and a carboxylic acid but lacks the ester and ketone functionalities.
Benzyl acetate: Similar ester structure but with a different alkyl group.
Uniqueness
The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
121925-63-1 |
|---|---|
Molecular Formula |
C13H15O4- |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-ethoxy-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)11(8-9-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)/p-1 |
InChI Key |
VADVJGMRGTVPFC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CCC(=O)[O-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)

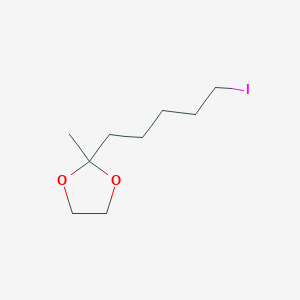
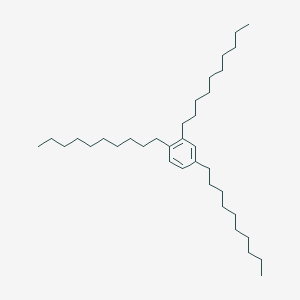

![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)

![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
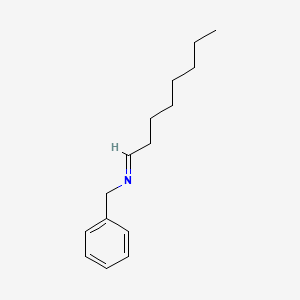
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

